N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes benzamide and oxazolidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent benzoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-BENZOYL-5-METHYL-PHENYL)-2-METHYL-BENZAMIDE
- N-(2-BENZOYL-5-METHYL-PHENYL)-2,4-DICHLORO-BENZAMIDE
- N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE
Uniqueness
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and oxazolidinone moieties makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C29H28N2O4 |
---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
N-benzoyl-N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]benzamide |
InChI |
InChI=1S/C29H28N2O4/c1-21-29(4,20-28(2,3)24-18-12-7-13-19-24)35-27(34)30(21)31(25(32)22-14-8-5-9-15-22)26(33)23-16-10-6-11-17-23/h5-19H,1,20H2,2-4H3 |
InChI-Schlüssel |
VSIYHFHNZYIFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)N(C(=O)O1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.